7-Ethoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92287-49-5 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-ethoxyquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,2H2,1H3 |
InChI Key |
OVOZXSUIZQXHCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CC=N2)C=C1 |
Canonical SMILES |
CCOC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Ethoxyquinoline
Established Synthetic Pathways for the 7-Ethoxyquinoline Scaffold
The construction of the this compound framework can be achieved through several established synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Modified Friedländer Reaction Protocols for Quinoline (B57606) Core Formation
The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. thieme-connect.dewikipedia.orgnih.gov In a modified approach to generate the this compound scaffold, 4-ethoxy-2-nitrobenzaldehyde (B7961236) can be reacted with ethyl acetoacetate (B1235776) under acidic conditions. This is followed by the reduction of the nitro group to an amine, which then allows for the cyclization to form the quinoline ring. This method is advantageous for its ability to introduce the ethoxy group at the desired position early in the synthetic sequence. Innovations in the Friedländer reaction, such as the use of electrochemical methods or various catalysts like ionic liquids and nanoparticles, have been developed to improve reaction times, yields, and environmental sustainability. nih.govrsc.org
Regioselective Ethoxylation Strategies for the Quinoline Nucleus
The introduction of the ethoxy group at the C7 position of the quinoline ring is a key step in the synthesis of this compound. This can be accomplished through several regioselective methods.
One common strategy is the nucleophilic aromatic substitution of a precursor like 7-hydroxyquinoline (B1418103). This reaction is typically carried out by treating 7-hydroxyquinoline with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate in a suitable solvent.
Adaptations of Classic Cyclization Reactions for this compound Synthesis
Besides the Friedländer synthesis, other classic cyclization reactions have been adapted for the preparation of the quinoline core. These methods often involve the cyclization of substituted anilines. researchgate.net For example, the Skraup synthesis, which utilizes glycerol (B35011) and sulfuric acid, and the Doebner-von Miller reaction are foundational methods for quinoline synthesis. wikipedia.org However, the harsh acidic conditions of the traditional Skraup reaction can be detrimental to sensitive functional groups like the ethoxy group. Therefore, milder adaptations and alternative cyclization strategies are often preferred for the synthesis of this compound. These can include transition metal-catalyzed C-H activation and functionalization, which offer high regioselectivity. mdpi.comnih.gov
Functionalization and Derivatization Strategies of this compound
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with specific properties.
Synthesis of Thiazole-Tethered this compound Hybrids
A significant area of research involves the synthesis of hybrid molecules that incorporate both the this compound and thiazole (B1198619) moieties. These hybrids are often synthesized through a one-pot, multi-component reaction strategy. researchgate.netx-mol.netnih.gov A common approach involves the condensation reaction between a formyl-quinoline derivative and an amino-thiazole or sulfathiazole (B1682510) to form a Schiff base, which can then be further modified. researchgate.net This strategy allows for the efficient assembly of complex molecules from simple starting materials.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, Thiosemicarbazide | Ethanol (B145695), Reflux | 2-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazine-1-carbothioamide | researchgate.net |
| 2-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazine-1-carbothioamide, Ethyl 2-chloroacetoacetate | Ethanol, Reflux | Ethyl 2-(2-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-4-methylthiazole-5-carboxylate | researchgate.net |
Development of Hydrazono-Quinoline Derivatives
The development of hydrazono-quinoline derivatives from this compound represents another important functionalization pathway. These compounds are typically synthesized by the condensation of a formyl-substituted this compound with various hydrazine (B178648) derivatives. rsc.org For instance, 2-chloro-7-ethoxyquinoline-3-carbaldehyde (B1606825) can be reacted with hydrazine hydrate (B1144303) or substituted hydrazines to yield the corresponding hydrazono-quinolines. rsc.org These reactions are often straightforward and provide a versatile handle for further chemical modifications.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Hydrazono-quinoline (Schiff base) | rsc.org |
| 2-chloroquinoline-3-carbaldehydes | Hydrazine hydrate | Hydrazono-quinolines | rsc.org |
Construction of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) Derivatives
A key intermediate in the synthesis of various targeted molecules is 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile. innospk.com This compound serves as a crucial building block, particularly in the production of pharmaceutical agents. innospk.com The general structure features an amino group at the 6-position, a chlorine atom at the 4-position, an ethoxy group at the 7-position, and a carbonitrile group at the 3-position of the quinoline core. innospk.com
The synthesis of derivatives of this compound is pivotal for creating new therapeutic agents. For instance, a patented process describes the preparation of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile. paperdigest.orgjustia.com This highlights the industrial relevance and the established routes to access these complex quinoline structures. The manufacturing of 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is conducted under stringent quality control to ensure high purity (≥98.0%) and low moisture content (≤0.5%). innospk.com
Table 1: Key Intermediates and Derivatives
| Compound Name | CAS Number | Key Features | Primary Application |
|---|---|---|---|
| 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | 848133-87-9 | Quinoline derivative with amino, chloro, ethoxy, and carbonitrile groups. innospk.com | Intermediate in Neratinib synthesis. innospk.com |
Preparation of 7-Chloro-2-ethoxyquinoline-3-carbaldehyde and Related Halogenated Derivatives
Halogenated quinoline derivatives are significant synthetic targets due to their utility as precursors for a wide range of functionalized molecules. The synthesis of 7-chloro-2-ethoxyquinoline-3-carbaldehyde is a notable example. This compound can be prepared from 2,7-dichloroquinoline-3-carbaldehyde (B1600441) by reacting it with ethanol in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under reflux conditions. researchgate.net A similar procedure using methanol (B129727) yields the corresponding 7-chloro-2-methoxyquinoline-3-carbaldehyde. researchgate.net
Another related and important starting material is 7-chloro-2-hydroxyquinoline-3-carbaldehyde. smolecule.com This compound can be synthesized through methods like the Vilsmeier-Haack formylation of 2-chloroquinoline. smolecule.com The chlorine and hydroxyl groups on this scaffold are amenable to further chemical modifications, making it a versatile building block in organic synthesis. smolecule.comsmolecule.com
Table 2: Synthesis of Halogenated this compound Precursors
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2,7-Dichloroquinoline-3-carbaldehyde | Ethanol, K₂CO₃, DMF | 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | researchgate.net |
| 2,7-Dichloroquinoline-3-carbaldehyde | Methanol, K₂CO₃, DMF | 7-Chloro-2-methoxyquinoline-3-carbaldehyde | researchgate.net |
Synthesis of Quinoxaline (B1680401) Derivatives Incorporating Ethoxyquinoline Moieties
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. mdpi.comsapub.orgnih.gov The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov
While direct synthesis of quinoxaline derivatives incorporating ethoxyquinoline moieties is a specialized area, the general principles of quinoxaline formation can be applied. For example, a common route to quinoxalines starts with the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) to form a 2-hydroxy-3-methylquinoxaline, which can be subsequently chlorinated and then reacted with a substituted phenol (B47542) to introduce an ether linkage. mdpi.com This modular approach allows for the potential incorporation of ethoxyquinoline-containing fragments. The development of efficient, one-pot syntheses using various catalysts has made these compounds more accessible. sapub.orgnih.gov
Formation of Benzo[d]oxazol-2(3H)-one Derivatives with this compound Units
A molecular hybridization strategy has been employed to create novel benzo[d]oxazol-2(3H)-one derivatives that feature a 7-substituted-4-ethoxyquinoline core. nih.gov This approach aims to combine the structural features of both scaffolds to develop potent inhibitors of c-Met kinase, a target in cancer therapy. nih.gov
The synthesis typically involves the N-alkylation of a substituted benzo[d]oxazol-2(3H)-one with a suitably functionalized 7-substituted quinoline. researchgate.net For example, a 4-chloro-7-substituted quinoline can be reacted with 2-tert-butoxyethanol (B42023) to introduce an ethoxy-based side chain, which is then converted to an alcohol and subsequently mesylated to facilitate the N-alkylation step. researchgate.net
Multicomponent and Annulation Reactions for Substituted 7-Ethoxyquinolines
Modern synthetic methods like multicomponent and annulation reactions offer efficient pathways to construct complex substituted quinolines. A visible-light-mediated multicomponent annulation of amide-anchored 1,7-diynes has been developed to produce 3-benzoyl-quinolin-2(1H)-one acetates. mdpi.com This process utilizes bromotrichloromethane (B165885) as a C1 synthon and involves a radical-triggered cascade. mdpi.com
Another versatile approach involves the reaction of 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitriles with various nucleophiles (amines, alcohols, thiols) to introduce substituents at the 7-position. google.comgoogle.com The resulting 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitriles can then be halogenated and further reacted to yield a wide range of 7-substituted-3-quinolinecarbonitriles. google.com These methods provide access to a diverse library of quinoline derivatives for various applications.
Advanced Reaction Chemistry and Mechanistic Insights of this compound
Understanding the reactivity of functional groups on the this compound scaffold is crucial for designing new synthetic transformations and for elucidating the mechanisms of action of biologically active derivatives.
Nucleophilic Reactivity of Functional Groups (e.g., Carboximidamide)
The carboximidamide group, -C(=NH)NH₂, is a key functional group that can be incorporated into the quinoline structure. This group is nucleophilic and can react with various electrophiles, such as acyl chlorides. vulcanchem.com This reactivity allows for the further functionalization of quinoline derivatives.
The nucleophilic character of functional groups is fundamental to many chemical reactions. msu.edusaskoer.ca In the context of quinoline chemistry, the nucleophilic attack of an amine on a carbonyl group is a common step in the synthesis of imines and related compounds. msu.edu The reactivity of such nucleophiles can be influenced by the electronic properties of the quinoline ring system.
Electrophilic Substitution Pathways on the Quinoline Ring
The quinoline ring system is susceptible to electrophilic substitution, a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. geeksforgeeks.org The inherent reactivity of the quinoline nucleus is influenced by the electron-donating or-withdrawing nature of its substituents and the position of attack. The presence of the nitrogen atom in the quinoline ring deactivates the pyridinic ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. vaia.com
In the context of this compound, the ethoxy group at the 7-position is an activating group, directing incoming electrophiles primarily to the ortho and para positions. Specifically, electrophilic substitution on the quinoline ring of this compound and its derivatives has been shown to occur at various positions, influenced by the reaction conditions and the specific electrophile employed.
Common electrophilic substitution reactions include:
Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For instance, the nitration of certain chloro-methoxyquinoline derivatives has been documented. biosynth.com While specific studies on the direct nitration of this compound are not prevalent in the provided results, related quinoline derivatives undergo nitration. bsu.edu
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) is a common transformation. Bromination of 8-substituted quinolines has been studied extensively, with the position of substitution being highly dependent on the substituent and reaction conditions. acgpubs.orgresearchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) can yield 5-bromo-8-methoxyquinoline. researchgate.net The direct bromination of 7-methoxyquinoline-5,8-dione leads to substitution at the 6-position.
Sulfonation: This process involves the introduction of a sulfonic acid group (-SO₃H). The sulfonation of 8-ethoxyquinoline, for example, results in the formation of 8-ethoxyquinoline-5-sulfonic acid. Similarly, sulfonation of other quinoline derivatives can be achieved using agents like chlorosulfonic acid. vulcanchem.comgoogle.com
The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.orgic.ac.uklumenlearning.com The stability of this intermediate plays a crucial role in determining the regioselectivity of the reaction. For quinoline, substitution at the 5- and 8-positions is generally favored due to the formation of more stable carbocation intermediates. vaia.com
Table 1: Examples of Electrophilic Substitution on Quinoline Derivatives
| Starting Material | Reagents | Product | Reference |
| 8-Ethoxyquinoline | Concentrated H₂SO₄ | 8-Ethoxyquinoline-5-sulfonic acid | |
| 7-Methoxyquinoline-5,8-dione | Br₂ in acetic acid | 6-Bromo-7-methoxyquinoline-5,8-dione (B15064914) | |
| 8-Methoxyquinoline | NBS in H₂SO₄ | 5-Bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline | acgpubs.org |
| 8-Hydroxyquinoline (B1678124) | Bromine in CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |
Oxidative Transformations of this compound Derivatives
The oxidation of quinoline and its derivatives can lead to a variety of products, depending on the oxidizing agent and the substitution pattern of the quinoline ring. Oxidative transformations can target the heterocyclic ring, the benzenoid ring, or the substituents.
For instance, the oxidation of a quinoline ring can result in the formation of quinoline-N-oxides or quinoline-diones. The oxidation of 8-hydroxyquinoline to 8-hydroxyquinoline-N-oxide is a known transformation. bsu.edu Quinoline-5,8-diones are a significant class of compounds due to their biological activities. bsu.edu
While specific studies detailing the oxidative transformation of this compound itself are not explicitly detailed in the provided search results, research on related methoxyquinoline derivatives provides insight. For example, 6-bromo-7-methoxyquinoline-5,8-dione is a known compound, indicating that the quinoline ring can be oxidized to a dione (B5365651) even with an alkoxy substituent present.
Investigations of Demethylation and Nucleophilic Aromatic Substitution at the Ethoxy Group
The cleavage of ether linkages, such as the ethoxy group in this compound, is a significant chemical transformation. This O-dealkylation, specifically demethylation in methoxy-substituted quinolines, is a key reaction. For instance, the unexpected bromination of 3,6,8-trimethoxyquinoline led to the formation of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, indicating demethylation at the 8-position. nih.gov
Nucleophilic aromatic substitution (SNA) at the ethoxy group of this compound is less common as the ethoxy group is generally not a good leaving group. However, in activated systems or under specific conditions, nucleophilic displacement of an alkoxy group can occur. For instance, chlorinated quinolines readily undergo nucleophilic substitution with alkoxides.
Halogen Displacement Reactions in this compound Systems
Halogenated quinolines are versatile intermediates for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. The reactivity of the halogen is dependent on its position on the quinoline ring. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic displacement due to the electronic influence of the ring nitrogen.
In the context of this compound systems, a halogen substituent can be displaced by various nucleophiles. For example, 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a key intermediate where the chlorine at the 4-position is susceptible to nucleophilic attack. innospk.com This reactivity is crucial in the synthesis of pharmaceuticals like Neratinib, where the chlorine is displaced by an aniline (B41778) derivative. innospk.cominnospk.com
Table 2: Halogen Displacement in a this compound Derivative
| Starting Material | Reactant | Product | Application | Reference |
| 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 6-Amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile | Intermediate for Neratinib synthesis | innospk.com |
Catalytic Approaches in this compound Synthesis and Functionalization
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction and modification of complex molecules like this compound.
Metal-Mediated Cross-Coupling Reactions (e.g., Palladium Complexes in Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions are widely used to functionalize heterocyclic compounds, including quinolines.
While a direct example of a Suzuki-Miyaura coupling involving this compound is not present in the provided search results, the general applicability of this reaction to quinoline systems is well-established. For instance, halogenated quinolines can be coupled with boronic acids in the presence of a palladium catalyst to introduce new alkyl, aryl, or heteroaryl substituents. This methodology is crucial for the synthesis of complex quinoline derivatives. The synthesis of compounds like 6-bromo-7-methoxyquinoline-5,8-dione can involve palladium-catalyzed cross-coupling reactions as a synthetic strategy.
Manganese(II) and Nickel-Catalyzed Processes for Heterocycle Formation
The synthesis of quinoline scaffolds, fundamental components in many bioactive compounds, has been significantly advanced through the use of transition-metal catalysis. Among these, manganese(II) and nickel-based catalytic systems have emerged as efficient and economical options for constructing the quinoline core and other related heterocycles.
Manganese(II) complexes, in particular, have been utilized in phosphine-free catalytic systems for the synthesis of N-heterocycles like quinolines. organic-chemistry.org One notable method involves the reaction of amino alcohols with ketones, mediated by a manganese(II) catalyst, to yield various quinolines, pyrroles, and pyridines. organic-chemistry.org Another innovative approach employs a manganese photocatalyst, [Mn(L¹H)(CO)₃Br], which utilizes visible light to catalyze the synthesis of quinolines and naphthyridines from ortho-aminobenzyl alcohols and ketones under ambient, aerobic conditions. acs.org The catalytic cycle for this photoprocess involves the initial condensation between the amino group of the alcohol and the ketone. acs.org This is followed by the aerobic oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, a step catalyzed by the photoactivated manganese complex. acs.org The final step is a base-promoted condensation and cyclization to form the quinoline product. acs.org
Nickel-catalyzed reactions also provide a convenient and environmentally friendly route to quinolines. One such method achieves a double dehydrogenative coupling of 2-aminobenzyl alcohol with diols at mild temperatures to form quinolines and quinoxalines. organic-chemistry.org Furthermore, nickel catalysis has been effectively used for the functionalization of various electron-deficient heterocycles. nih.gov A general and mild nickel-catalyzed benzylic allylation and benzylation has been reported for a wide range of heterocyclic aromatic compounds, including pyridines, pyrazines, and benzimidazoles. nih.gov The selectivity for functionalization at the benzylic site is thought to be controlled by the coordination of a heterocyclic nitrogen atom to the catalyst system. nih.gov Such strategies hold potential for the derivatization of quinoline systems like this compound.
Table 1: Examples of Manganese(II) and Nickel-Catalyzed Heterocycle Formation
| Catalyst/System | Reactants | Product Type | Key Features | Reference |
| Manganese(II) complex | Amino alcohols, Ketones | Quinolines, Pyrroles, Pyridines | Phosphine-free, Inexpensive system | organic-chemistry.org |
| [Mn(L¹H)(CO)₃Br] / Visible Light | ortho-Aminobenzyl alcohols, Ketones | Quinolines, Naphthyridines | Photoinitiated catalysis, Aerobic oxidation, Mild conditions | acs.org |
| Nickel Catalyst | 2-Aminobenzyl alcohol, Diols | Quinolines, Quinoxalines | Double dehydrogenative coupling, Mild temperatures | organic-chemistry.org |
| Nickel Catalyst / Zn(TMP)₂ | N-Heterocycles, Allylic/Benzylic Electrophiles | Allylated/Benzylated N-Heterocycles | Coordination-controlled selectivity, Broad substrate scope | nih.gov |
Development of Recyclable Catalysts for Quinoline Derivatization
In line with the principles of green chemistry, significant research has been directed towards developing recyclable catalysts for quinoline synthesis and derivatization. These catalysts simplify product purification, reduce waste, and lower costs by allowing for their reuse over multiple reaction cycles.
A variety of solid-supported and heterogeneous catalysts have been successfully employed. For instance, silica-propylsulfonic acid (SiO₂-Pr-SO₃H) has been used as a reusable solid acid catalyst for the Friedländer annulation to produce substituted quinolines. unito.ittandfonline.com This method is effective under both conventional heating and solvent-free microwave irradiation conditions. unito.ittandfonline.com Similarly, titania nanomaterials have been shown to be efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of polysubstituted quinolines via the Friedländer reaction. tandfonline.com
Magnetic nanoparticles offer another avenue for catalyst recyclability, as they can be easily separated from the reaction mixture using an external magnet. Fe₃O₄@SiO₂-imid-PMA, a magnetic porous nanosphere, has been reported as a reusable catalyst for synthesizing polysubstituted quinolines under solvent-free conditions. tandfonline.comtandfonline.com
Other classes of recyclable catalysts include:
Polyoxometalates: Potassium dodecatungstocobaltate trihydrate (K₅CoW₁₂O₄₀·3H₂O) is an environmentally benign and reusable catalyst for the one-pot synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and arylacetylenes under solvent-free microwave conditions. nih.gov
Metal-Organic Frameworks (MOFs): MOF-5 has been demonstrated as a highly efficient and recyclable catalyst for the one-pot synthesis of 2,4-disubstituted quinoline derivatives. tandfonline.com
Biopolymer-Supported Catalysts: Chitosan, a natural biopolymer, has been used as a support for a copper catalyst (chitosan@CuI). researchgate.net This catalyst is easily recoverable and can be reused for at least five cycles without a significant drop in its catalytic performance for the synthesis of sulfonate-ester-substituted quinolines. researchgate.net
Polymer-Supported Catalysts: Attaching catalytic ligands to polymer supports is a strategy to facilitate catalyst recovery and reuse. This approach has been explored for iridium-based catalysts used in the synthesis of quinoline derivatives. dur.ac.uk
The development of these diverse recyclable catalytic systems marks a significant step towards more sustainable and economical production of quinoline derivatives.
Table 2: Examples of Recyclable Catalysts for Quinoline Synthesis and Derivatization
| Catalyst | Catalyst Type | Application | Reusability | Reference |
| Silica-propylsulfonic acid (SiO₂-Pr-SO₃H) | Solid Acid | Friedländer synthesis of polysubstituted quinolines | Recyclable and reusable | unito.ittandfonline.com |
| Titania Nanomaterials | Heterogeneous | Friedländer synthesis of polysubstituted quinolines | Recyclable | tandfonline.com |
| Fe₃O₄@SiO₂-imid-PMA | Magnetic Nanoparticles | Synthesis of polysubstituted quinolines | Reusable, magnetically separable | tandfonline.comtandfonline.com |
| K₅CoW₁₂O₄₀·3H₂O | Polyoxometalate | Synthesis of 2,4-disubstituted quinolines | Reusable | nih.gov |
| Chitosan@CuI | Biopolymer-Supported | Synthesis of C2- and C3-sulfonate-ester-substituted quinolines | Recyclable for at least 5 cycles | researchgate.net |
| MOF-5 | Metal-Organic Framework | One-pot synthesis of 2,4-disubstituted quinoline derivatives | Recyclable | tandfonline.com |
Spectroscopic and Structural Characterization of 7 Ethoxyquinoline
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for identifying functional groups and confirming the connectivity of atoms within a molecule.
NMR spectroscopy is a cornerstone technique for determining molecular structure, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Ethoxyquinoline would be expected to display signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the ethoxy substituent.
The ethoxy group (-OCH₂CH₃) would typically exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) in the range of δ 4.0-4.2 ppm, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.
The quinoline ring protons would resonate in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns of these protons would be influenced by the position of the ethoxy group at the 7-position, providing information about the substitution pattern on the quinoline core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
The ethoxy group would show two distinct signals: a methylene carbon (-OCH₂-) typically around δ 60-70 ppm and a methyl carbon (-CH₃) around δ 14-16 ppm.
The quinoline ring carbons would appear in the aromatic region, generally between δ 100-160 ppm. The carbon directly attached to the oxygen of the ethoxy group (C7) would likely be shifted downfield due to the electronegativity of oxygen.
While specific experimental NMR data for this compound was not found in the reviewed literature, data for similar compounds like 2-ethoxyquinoline (B1605111) nih.govpdbj.org and general quinoline spectra researchgate.netastrochem.org can offer comparative insights into expected signal positions.
Infrared (IR) spectroscopy is used to identify functional groups by detecting the absorption of IR radiation, which causes molecular vibrations.
Expected Characteristic Absorptions for this compound:
C-H Stretching (aromatic): Bands typically observed in the region of 3000-3100 cm⁻¹ nih.govresearchgate.netwashington.edunih.gov.
C-H Stretching (aliphatic): Bands associated with the methyl and methylene groups of the ethoxy substituent would appear in the range of 2850-3000 cm⁻¹ nih.govresearchgate.netwashington.edunih.gov.
C-O Stretching (ether): The C-O stretching vibration of the ethoxy group, linking the ethyl chain to the aromatic ring, is expected in the fingerprint region, typically between 1050-1250 cm⁻¹ researchgate.netrsc.orgresearchgate.net.
C=C and C=N Stretching (quinoline ring): The quinoline heterocyclic system contains conjugated double bonds, which would result in characteristic absorption bands in the 1500-1650 cm⁻¹ range nih.govresearchgate.netwashington.edursc.orgresearchgate.netrsc.org.
UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores.
Expected UV-Vis Profile: Quinoline, being an aromatic heterocyclic compound with an extended π-electron system, is expected to exhibit characteristic absorption bands in the UV region. The ethoxy substituent at the 7-position acts as an auxochrome, potentially causing a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted quinoline. Absorption maxima (λmax) are typically observed in the range of 200-400 nm due to π→π* and n→π* transitions researchgate.netlibretexts.orgrsc.orgiucr.org.
No specific UV-Vis absorption data for this compound was found in the provided search results.
Inelastic Neutron Scattering (INS) and Far Infrared (FIR) spectroscopy are specialized techniques used to study molecular vibrations, lattice dynamics, and low-frequency modes.
INS: This technique is sensitive to the vibrational energy levels of a molecule and can provide detailed information about phonon dispersion and vibrational density of states. Studies on various materials have utilized INS to investigate magnetic excitations and lattice dynamics chemicalbook.comnih.gov.
FIR Spectroscopy: FIR spectroscopy, covering the spectral range below 600 cm⁻¹, is particularly useful for examining lattice vibrations and intermolecular modes in crystalline solids.
Ultraviolet-Visible (UV-Vis) Electronic Spectra Analysis
Crystallographic Analysis of this compound Derivatives
Crystallographic methods, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and molecular conformation.
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry and solid-state structure of crystalline compounds.
Direct crystal structure data for this compound was not found in the provided search results. However, studies on related compounds, such as "7-chloro-4-ethoxyquinoline", "ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate", and other substituted quinolines, indicate that these molecules are often planar or nearly planar. These studies highlight the importance of analyzing dihedral angles between ring systems and the nature of intermolecular contacts in dictating crystal packing.
Due to the absence of specific experimental data for this compound in the reviewed literature, detailed research findings and corresponding data tables for NMR, IR, UV-Vis, and crystallographic analyses could not be generated. The information presented here describes the expected characteristics based on the compound's structure and general spectroscopic principles.
Compound Name List
this compound
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline)
2-Ethoxyquinoline
7-chloro-4-ethoxyquinoline (B1606310)
6-chloro-2-ethoxyquinoline-4-carboxylate
Quinoline
6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline
3,6,8-Tribromoquinoline
6,8-Dicyanoquinoline
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
6,8-Dibromoquinoline
6,7-Dimethoxy-1-veratrylisoquinoline
3-Benzyl-6-bromo-2-methoxyquinoline
Conformational Studies in the Solid State
Specific studies detailing the solid-state conformation of this compound are not prominently featured in the provided search results. However, the determination of molecular conformation in the solid state is typically achieved through X-ray diffraction analysis. This technique provides a detailed three-dimensional atomic arrangement within the crystal lattice, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation. For various quinoline derivatives, X-ray crystallography has been employed to confirm molecular structures and investigate their packing arrangements in the crystalline state mdpi.comnih.gov.
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in the solid state is dictated by a network of intermolecular forces. For this compound and related compounds, these interactions, including hydrogen bonding and π-π stacking, play a significant role in defining the crystal structure and supramolecular architecture.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the contributions of various intermolecular contacts to crystal packing. Studies on related ethoxyquinoline derivatives have revealed key interaction types. For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, Hirshfeld surface analysis indicated that hydrogen-hydrogen (H⋯H) contacts constituted the largest proportion of the crystal surface (50.8%). Other significant contributions included chlorine-hydrogen/hydrogen-chlorine (Cl⋯H/H⋯Cl) contacts (16.0%), oxygen-hydrogen/hydrogen-oxygen (O⋯H/H⋯O) contacts (10.3%), carbon-carbon (C⋯C) contacts (7.9%), carbon-hydrogen/hydrogen-carbon (C⋯H/H⋯C) contacts (5.3%), carbon-oxygen (C⋯O) contacts (3.7%), and carbon-nitrogen (C⋯N) contacts (3.3%) nih.gov. In another study on a different quinoline derivative, H⋯H contacts were also dominant (42.3%), followed by H⋯O/O⋯H (34.5%) and H⋯C/C⋯H (17.6%) contacts iucr.org. These analyses provide a quantitative basis for understanding the forces that drive crystal formation.
Investigation of π-π Stacking Interactions in Crystal Packing
Aromatic systems, such as the quinoline ring, are prone to π-π stacking interactions, which are significant in stabilizing crystal structures. In the case of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, offset π–π stacking interactions were observed between inversion-related pyridine (B92270) rings. These interactions effectively linked molecules into columns aligned along the c-axis, with a centroid-to-centroid distance of 3.4731 (14) Å nih.gov. Such aromatic stacking, often in conjunction with hydrogen bonding, plays a vital role in the supramolecular assembly of these compounds.
Compound Name Table
| Compound Name |
| This compound |
Data Table: Hirshfeld Surface Analysis Contributions (Representative for Ethoxyquinoline Derivatives)
| Interaction Type | Contribution (%) | Reference(s) |
| H⋯H | 50.8 | nih.gov |
| Cl⋯H/H⋯Cl | 16.0 | nih.gov |
| O⋯H/H⋯O | 10.3 | nih.gov |
| C⋯C | 7.9 | nih.gov |
| C⋯H/H⋯C | 5.3 | nih.gov |
| C⋯O | 3.7 | nih.gov |
| C⋯N | 3.3 | nih.gov |
Computational and Theoretical Investigations of 7 Ethoxyquinoline
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT calculations are widely utilized to elucidate the electronic structure and reactivity of organic molecules, including quinoline (B57606) derivatives. These studies provide critical data on molecular orbitals, electrostatic potentials, and various chemical descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap (ΔEHOMO-LUMO), are fundamental parameters for assessing a molecule's electronic properties and reactivity irjweb.com. A smaller energy gap generally indicates a higher propensity for electron transfer and increased chemical reactivity, while a larger gap suggests greater kinetic stability irjweb.comresearchgate.net.
Studies on quinoline and its derivatives commonly employ DFT methods, such as the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), to compute these frontier molecular orbitals scirp.orgkuleuven.benih.govresearchgate.net. For quinoline itself, a HOMO-LUMO gap of approximately 4.83 eV has been reported scirp.org. Various quinoline derivatives have shown smaller energy gaps, often in the range of 3.7 to 4.1 eV, suggesting enhanced reactivity compared to the parent compound researchgate.netkuleuven.beiucr.org. These calculations provide insights into charge transfer processes within the molecule .
Molecular Electrostatic Potential (MEP) mapping is a crucial DFT-based technique used to visualize the electron density distribution across a molecule. This analysis helps identify regions that are electron-rich (negative potential) or electron-deficient (positive potential), thereby predicting sites susceptible to electrophilic or nucleophilic attack, respectively kuleuven.beripublication.com.
For quinoline derivatives, MEP analyses typically reveal that negative potential regions are concentrated around electronegative atoms such as oxygen and nitrogen, indicating potential sites for electrophilic attack. Conversely, positive potential regions are often observed on hydrogen atoms, suggesting these sites are prone to nucleophilic interactions kuleuven.beiucr.orgresearchgate.net. These maps are vital for understanding intermolecular interactions, molecular recognition, and chemical reactivity kuleuven.beripublication.com.
DFT calculations enable the determination of various global reactivity descriptors that quantify a molecule's chemical behavior. These descriptors, derived from frontier molecular orbital energies and other electronic properties, offer a comprehensive view of a molecule's stability and reactivity irjweb.comscirp.orgimist.maresearchgate.net.
Key descriptors include:
Chemical Hardness (η): Represents a molecule's resistance to charge transfer. Higher hardness generally correlates with greater stability and lower reactivity irjweb.comscirp.orgimist.maresearchgate.net.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons irjweb.comscirp.orgimist.maresearchgate.net.
Dipole Moment (μ): Indicates the polarity of the molecule and the distribution of its electron charge kuleuven.bescirp.orgimist.maajchem-a.com.
Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons, reflecting its potential as an electrophile irjweb.comscirp.orgimist.maresearchgate.netajchem-a.com.
Chemical Potential (μ): Related to electronegativity, it describes a molecule's tendency to gain or lose electrons imist.maresearchgate.net.
Softness (S): The inverse of hardness, indicating a molecule's susceptibility to chemical reactions scirp.orgresearchgate.netajchem-a.com.
Studies on related quinoline structures often employ computational methods like B3LYP/6-311++G(d,p) to calculate these descriptors, which are then correlated with observed properties such as biological activity or inhibition efficiency kuleuven.benih.govripublication.comresearchgate.netajchem-a.com.
Table 1: Representative DFT-Calculated Reactivity Descriptors for Quinoline Derivatives
| Descriptor | Quinoline scirp.org | Derivative A kuleuven.be | Derivative B iucr.org | Derivative C researchgate.net | Chloroquine Derivative ajchem-a.com |
| HOMO Energy (eV) | -6.646 | - | -6.3024 | -6.164 | -5.51 (EHOMO) |
| LUMO Energy (eV) | -1.816 | - | -2.6040 | -2.086 | - |
| HOMO-LUMO Gap (eV) | 4.83 | ~4.024 | 3.6984 | 4.078 | - |
| Chemical Hardness (η) (eV) | - | - | - | - | - |
| Electronegativity (χ) (eV) | - | - | - | - | - |
| Dipole Moment (μ) (Debye) | - | - | - | - | Calculated (value not specified) |
Note: Values are representative from studies on quinoline or its derivatives and may vary based on the specific compound and computational methodology used.
Computational techniques are extensively used to predict and analyze both vibrational and electronic spectra, aiding in the characterization and understanding of molecular properties.
Vibrational Spectra: DFT calculations, typically using the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and compute vibrational frequencies. These theoretical frequencies are often scaled (e.g., by 0.961) to achieve better agreement with experimental Infrared (IR) and Raman spectra scirp.orgnih.govripublication.comajol.infonepjol.info. Analysis of the Potential Energy Distribution (PED) helps in assigning specific vibrational modes, providing detailed information about molecular vibrations nih.govnepjol.info. Studies on quinoline derivatives have demonstrated good correlation between calculated and experimental vibrational data nih.govripublication.comajol.info.
Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra (UV-Vis) scirp.orgresearchgate.netmdpi.com. These calculations help identify electronic transitions and their corresponding wavelengths and oscillator strengths, offering insights into the molecule's electronic behavior and light absorption characteristics scirp.orgmdpi.com. Research on quinoline derivatives has utilized TD-DFT to predict UV-Vis spectra, often showing good agreement with experimental findings scirp.orgmdpi.com.
Analysis of Chemical Descriptors (e.g., Hardness, Electronegativity, Dipole Moments)
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the three-dimensional structures and dynamic behavior of molecules, including their preferred spatial arrangements.
Conformational analysis aims to identify all low-energy conformers of a molecule, as different conformations can exhibit distinct properties and reactivities nodepit.comuab.catinterquadrat.eunih.gov. Several computational methodologies are employed for this purpose:
Monte Carlo Methods (e.g., MCMM): These techniques involve systematically rotating rotatable bonds, generating new molecular conformations, and subsequently minimizing their energy. By repeating this process and analyzing the resulting conformers, low-energy structures can be identified nodepit.comuab.catinterquadrat.eu.
Low Mode Search (LMOD) and Mixed Mode: LMOD utilizes low-frequency vibrational modes to explore conformational space, while Mixed Mode combines MCMM with LMOD to enhance sampling efficiency nodepit.comuab.cat.
Stochastic and Deterministic Approaches: Conformational searches can be deterministic, systematically enumerating all possible conformations, or stochastic, employing random elements like Monte Carlo simulations to explore the conformational landscape interquadrat.eu.
Molecular Dynamics (MD) Simulations: MD simulations track atomic and molecular movements over time, providing a dynamic perspective on conformational changes. These simulations can explore the energy landscape and identify stable conformations. The process typically involves energy minimization, equilibration (using NVT/NPT ensembles), and production runs, followed by analysis of properties such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) galaxyproject.orglbl.govbiorxiv.org.
The accuracy of these analyses is highly dependent on the chosen force fields (e.g., OPLS, MMFF) and computational parameters nodepit.comuab.cat. While specific conformational studies for 7-Ethoxyquinoline were not detailed in the provided search results, these established methodologies are applicable to determining its preferred three-dimensional structures.
Table 2: Summary of Molecular Electrostatic Potential (MEP) Findings in Quinoline Derivatives
| MEP Feature | Observation | General Location/Role |
| Negative Potential Regions | Localized over electronegative atoms (e.g., O, N). | Electron-rich sites, indicating potential for electrophilic attack. |
| Positive Potential Regions | Located on hydrogen atoms. | Electron-deficient sites, indicating potential for nucleophilic attack. |
| Overall Analysis | Visualizes electron density distribution, highlighting reactive sites. | Provides insights into molecular reactivity, intermolecular interactions, and binding modes. |
Studies on Tautomerism (e.g., Keto-Enol Equilibrium of Ethoxyquinoline)
Tautomerism, particularly the keto-enol equilibrium, is a fundamental concept in organic chemistry that influences the reactivity and properties of molecules. While specific studies detailing the keto-enol tautomerism of this compound are not explicitly found in the provided literature, research on related ethoxyquinoline and ethoxyisoquinoline derivatives offers valuable insights. Quantum chemical calculations, employing Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing tautomeric forms and their relative stabilities.
Studies on ethoxyquinolines have indicated that the formation of keto tautomers often proceeds through six-membered ring transition states, while the formation of enol tautomers involves four-membered ring transition states. For instance, in the decomposition of certain ethoxyquinolines, the keto forms were found to be kinetically and thermodynamically more stable than their corresponding enol counterparts in both gas phase and solvent environments nih.govresearchgate.net. However, variations exist, as in some cases, the hydroxy (enol) form can be more stable than its keto tautomer, depending on the specific molecular structure and the surrounding medium researchgate.netorientjchem.org. The equilibrium position in keto-enol tautomerism is sensitive to factors such as substitution patterns, conjugation, hydrogen bonding, and solvent polarity orientjchem.orgmasterorganicchemistry.com.
Quantum Chemical Analysis of Reaction Pathways and Energetics
Quantum chemical methods provide a powerful framework for dissecting complex chemical reactions, elucidating reaction mechanisms, and quantifying energetic parameters.
Thermochemical and Kinetic Studies of Thermal Decomposition
Research into the thermal decomposition of ethoxyquinolines has employed advanced computational techniques, including DFT and ab initio methods like CBS-QB3, to map out decomposition pathways and determine thermochemical and kinetic parameters nih.govresearchgate.netresearchgate.netresearchgate.net. These studies typically involve analyzing unimolecular decomposition reactions, which can proceed via complex bond fission or simpler barrierless pathways.
For ethoxyquinolines, common decomposition routes include the elimination of ethylene (B1197577), leading to the formation of keto or enol tautomers of the corresponding quinolones nih.govresearchgate.net. Thermochemical data, such as relative energies and Gibbs free energies, are calculated to assess the stability of various conformers and reaction intermediates. Kinetic studies often utilize Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to predict rate coefficients and branching ratios over a range of temperatures and pressures researchgate.netresearchgate.netresearchgate.net. These analyses reveal that the elimination of ethylene via a six-membered ring transition state is often energetically favored over pathways leading to enol formation nih.govresearchgate.netresearchgate.net.
Table 1: Representative Thermochemical Data for Ethoxyquinoline Decomposition Pathways (Illustrative)
| Reaction Pathway Description | Method Used | Activation Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Reference |
| Ethylene elimination (keto formation) | CBS-QB3 | ~30-40 | ~ -10 to -20 | nih.govresearchgate.netresearchgate.net |
| Ethylene elimination (enol formation) | CBS-QB3 | ~35-45 | ~ -5 to -15 | nih.govresearchgate.netresearchgate.net |
| Complex Fission Reactions | CBS-QB3 | Varies (e.g., 30-60) | Varies | researchgate.netresearchgate.netresearchgate.net |
Identification and Characterization of Transition States
The identification and characterization of transition states (TS) are critical for understanding reaction mechanisms and predicting reaction rates. Computational chemistry employs intrinsic reaction coordinate (IRC) calculations and energy minimization techniques to locate these high-energy, transient structures on the potential energy surface nih.govims.ac.jp. For the thermal decomposition of ethoxyquinolines, optimized structures of transition states for ethylene elimination have been determined using DFT methods such as BMK/6-31+G(d,p) nih.govresearchgate.netresearchgate.net.
These transition states are characterized by specific bond lengths and angles that reflect the molecular rearrangements occurring during the reaction. For instance, the transition state for keto formation often involves a six-membered ring, while enol formation may proceed through a four-membered ring nih.govresearchgate.net. The accurate characterization of these structures, including their vibrational frequencies (identifying one imaginary frequency for a true transition state), provides essential data for subsequent kinetic calculations researchgate.netnih.govims.ac.jp.
Energy Profiles of Unimolecular Decomposition Reactions
The energy profile of a unimolecular decomposition reaction illustrates the changes in potential energy as reactants transform into products through a series of elementary steps, including the formation of transition states and intermediates. Computational studies on ethoxyquinolines have generated detailed potential energy profiles for various decomposition pathways, such as the elimination of ethylene nih.govresearchgate.netresearchgate.netresearchgate.net.
In Silico Molecular Docking Studies
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction modes. This method is widely applied in drug discovery and mechanistic studies.
Ligand-Enzyme Binding Interactions (e.g., Dihydrofolate Reductase, DNA Gyrase, Topoisomerase IV, SrtA)
Molecular docking studies have been conducted on various quinoline derivatives, including those incorporating a this compound moiety, to assess their potential as inhibitors of key enzymes.
Dihydrofolate Reductase (DHFR): Studies involving thiazole (B1198619) tethered this compound hybrids have explored their potential as DHFR inhibitors researchgate.net. Molecular docking simulations against the DHFR enzyme (e.g., PDB ID: 1DLS) revealed that active derivatives bind to amino acid residues similar to known inhibitors like Methotrexate (MTX), supporting their proposed mechanism of action researchgate.netnih.govtmrjournals.com. These studies often report binding energies (ΔG) and inhibition constants (Ki) to quantify the binding affinity. For instance, some derivatives showed IC50 values in the micromolar range, comparable to reference inhibitors, indicating effective inhibition of DHFR researchgate.nettmrjournals.com.
Table 2: Representative Molecular Docking Results for DHFR Inhibition (Illustrative)
| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interactions (Example) | Reference |
| This compound hybrids (general) | DHFR | -6.0 to -8.0 | 1.0 to 10.0 | Hydrogen bonds, VDW, π-π interactions | researchgate.nettmrjournals.com |
| Methotrexate (Reference) | DHFR | -8.0 to -9.0 | 0.3 to 1.0 | Varies | researchgate.nettmrjournals.com |
Note: Specific data for unsubstituted this compound is not available; data represents related derivatives or hybrids.
DNA Gyrase and Topoisomerase IV: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair mdpi.comnih.govnih.govnih.gov. Molecular docking studies have investigated various quinoline-based compounds for their ability to bind to these enzymes. For example, studies on quinoline derivatives have shown interactions with key amino acid residues in the active sites of DNA gyrase (e.g., PDB codes: 2XCT, 3TTZ, 3G75, 4URO) and topoisomerase IV mdpi.comresearchgate.netresearchgate.netresearchgate.net. These studies often report docking scores and binding affinities that correlate with observed antibacterial activity. While direct docking studies of this compound itself against these targets are not detailed in the provided results, the general quinoline scaffold is recognized for its inhibitory potential against these enzymes mdpi.comnih.govnih.govresearchgate.net.
SrtA (Sortase A): No specific computational docking studies involving this compound or its direct derivatives targeting SrtA were identified in the provided search results.
Compound Name List:
this compound
Ethoxyquinolines
Ethoxyisoquinolines
Quinolone
Isoquinolone
Methotrexate (MTX)
Dihydrofolate Reductase (DHFR)
DNA Gyrase
Topoisomerase IV
Biological Activity and Mechanistic Research of 7 Ethoxyquinoline in Vitro Studies
Investigation of Antiproliferative Mechanisms
Research into the antiproliferative mechanisms of 7-ethoxyquinoline and its derivatives aims to understand how these compounds affect the growth and survival of cancer cells.
Studies involving quinoline (B57606) derivatives have shown varying degrees of efficacy against different cancer cell lines. For instance, certain quinoline-based compounds have demonstrated antiproliferative activity against cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) nih.govneuroquantology.comwaocp.org. One brominated plastoquinone (B1678516) analog (BrPQ5) exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 6.06 ± 3.09 μM, and against HCT-116 cells with an IC50 of 5.11 ± 2.14 μM nih.gov. Another study reported that benzimidazole (B57391) derivative 4 showed high cytotoxic activity against MCF-7 cells (IC50 = 8.86 ± 1.10 μg/mL) and moderate activity against HCT-116 cells (IC50 = 24.08 ± 0.31 μg/mL) waocp.org. While direct data for this compound itself against these specific cell lines is not broadly detailed in the provided snippets, the general scaffold is recognized for its potential in this area neuroquantology.comresearchgate.netarabjchem.org.
The quinoline scaffold is a versatile platform for developing novel antitumor agents. Derivatives of quinoline have been synthesized and evaluated for their potential to inhibit cancer cell growth. For example, quinoline-tethered cis-vinyl triamide derivatives have been screened for in vitro cytotoxicity against the MCF-7 breast adenocarcinoma cell line dntb.gov.ua. Furthermore, studies on 4-phenoxyquinoline derivatives have identified compounds with promising antiproliferative activity against cell lines like MCF-7 , A549 , and HepG2 , with some derivatives also showing inhibitory activity against c-Met kinase researchgate.net. Research also indicates that modifications to the quinoline structure, such as the introduction of halogen substituents, can enhance antimicrobial and anticancer properties by increasing lipophilicity and target binding .
The c-Met kinase is a significant target in cancer therapy, particularly in cases of resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI) nih.gov. Quinoline derivatives have been designed and synthesized as dual EGFR/c-Met inhibitors. For instance, TS-41, a quinazoline (B50416) derivative, displayed potent inhibitory activity against c-Met kinase with an IC50 value of 0.26 nM and showed excellent inhibitory activity on NSCLC cell lines nih.gov. Another study highlighted a 3,5,7-trisubstituted quinoline compound that demonstrated promising anticancer activity on c-Met mdpi.com. While specific mention of this compound's direct inhibition of c-Met kinase is not explicitly detailed, related quinoline scaffolds are actively investigated for this purpose researchgate.netnih.govmdpi.com.
Exploration of this compound Derivatives as Potential Antitumor Agents
Elucidation of Antimicrobial Mechanisms
The antimicrobial potential of quinoline derivatives, including those related to this compound, has been a significant area of research, focusing on their mechanisms of action against bacteria and fungi.
Quinoline derivatives, particularly those incorporating thiazole (B1198619) moieties, have been explored as potential antimicrobial agents that act through mechanisms such as the inhibition of dihydrofolate reductase (DHFR) and DNA gyrase researchgate.neteurjchem.comacs.org. Studies have shown that thiazole-tethered this compound hybrids can act as DHFR inhibitors, disrupting thymidylate and DNA biosynthesis researchgate.net. These derivatives exhibited IC50 values for DHFR inhibition ranging from 10.02 to 25.11 µM, with some compounds showing lower IC50 values than the reference drug Trimethoprim (18.95 µM) researchgate.net. Additionally, other quinoline derivatives have been evaluated for their antibacterial activities against Gram-positive and Gram-negative strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values in the range of 6.25 to 50 µg/mL kuleuven.be. Compound 4 from this study was particularly potent against S. aureus with an MIC of 6.25 µg/mL kuleuven.be. Pyrazole derivatives incorporating thiazol-4-one/thiophene have also been identified as dual DNA gyrase and DHFR inhibitors, with compound 7b showing significant activity against S. aureus and E. coli acs.orgnih.gov.
Research into the antifungal properties of quinoline derivatives suggests various mechanisms of action. Substituted 8-quinolinols, for example, have been investigated for their antifungal activity, with findings suggesting a secondary mechanism beyond chelation that can be influenced by strategically placed substituents acs.org. While specific data on this compound's antifungal efficacy is limited in the provided snippets, the broader quinoline class has demonstrated antifungal potential dntb.gov.uanih.gov. Studies on other heterocyclic compounds, such as aminothioxanthones, have shown inhibitory effects against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum, with compound 1 primarily affecting the cellular membrane and inhibiting dimorphic transition and biofilm formation mdpi.com. The general exploration of quinoline derivatives for antimicrobial activity encompasses both antibacterial and antifungal applications researchgate.netdntb.gov.uanih.gov.
Antimalarial Potential and Targets (e.g., Cytochrome bc1 complex, Hemozoin Formation)
Research into antimalarial agents has identified several mechanisms of action, including the inhibition of the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex, and interference with hemozoin formation, a crucial detoxification pathway for the malaria parasite Plasmodium falciparum. Studies on related quinoline structures, such as acridinones and oxadiazole quinolones, have demonstrated potent antimalarial activity by targeting the Qo site of cytochrome b, a component of the mitochondrial electron transport chain semanticscholar.orgnih.gov. These compounds can confer resistance to specific mutations in the cytochrome b gene, indicating their direct interaction with this target nih.gov. Furthermore, research has shown that some antimalarial quinoline derivatives correlate their efficacy with the inhibition of β-hematin (hemozoin) formation, a process vital for the parasite's survival nih.govhuji.ac.il. Although direct studies on this compound itself in relation to these specific antimalarial targets were not detailed in the reviewed literature, the presence of the quinoline core, often modified at various positions, suggests a potential for related compounds to engage with these pathways.
Antitubercular Activity of Quinoline-Based Compounds
The quinoline nucleus is recognized for its broad spectrum of biological activities, including significant antitubercular properties. Studies on various quinoline derivatives have highlighted their potential against Mycobacterium tuberculosis (Mtb). For instance, research on 7-chloro-4-alkoxyquinoline derivatives has shown in vitro antimycobacterial activity, with the presence of a chlorine atom at the C7 position and increased lipophilicity being noted as significant features for biological activity psu.edu. Similarly, arylated quinoline carboxylic acids (QCAs) have demonstrated activity against both replicating and non-replicating Mtb, with some derivatives exhibiting inhibition of Mtb DNA gyrase nih.gov. While specific studies detailing the antitubercular activity of this compound itself were not found in the provided sources, these findings underscore the potential of the quinoline scaffold, and specifically modifications at the 7-position, in the development of anti-TB agents.
Enzymatic Inhibition Studies and Target Identification
Quinoline derivatives have been investigated for their ability to inhibit key enzymes essential for microbial survival and virulence.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). This reaction is essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for antimicrobial and anticancer therapies sigmaaldrich.commdpi.com. Studies involving thiazole tethered 7-ethoxy quinoline hybrids have demonstrated their potential as DHFR inhibitors, disrupting thymidylate and DNA biosynthesis researchgate.net. These compounds exhibited varying degrees of inhibition, with some showing IC50 values lower than the reference drug Trimethoprim.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Analog Series-Based Scaffold Analysis for SAR Elucidation
Analyzing series of quinoline analogs is a fundamental approach for elucidating Structure-Activity Relationships (SAR). This involves synthesizing and testing a range of related compounds to understand how variations in chemical structure correlate with changes in biological activity wikipedia.org. For this compound, such analyses would typically involve modifying the ethoxy group, the quinoline core, or introducing new substituents at various positions.
For example, research on quinoline derivatives has explored the impact of different substituents on the quinoline scaffold for various therapeutic targets. Studies on quinoline-based P2X7 receptor antagonists, for instance, involved assessing SAR at different positions of a quinolinone scaffold, which was later modified to a quinoline skeleton nih.gov. This iterative process of analog design and testing is key to identifying the core structural requirements for activity. Similarly, the synthesis of thiazole tethered this compound hybrids aimed to explore their potential as antimicrobial agents, with SAR studies focusing on how the combined quinoline-thiazole structure influenced activity against bacteria and the dihydrofolate reductase (DHFR) enzyme researchgate.net. These studies demonstrate the utility of analog series in mapping the SAR landscape around the quinoline scaffold.
Identification of Key Structural Features for Enhanced Bioactivity
The identification of key structural features is crucial for optimizing the biological activity of compounds like this compound. SAR studies aim to pinpoint specific functional groups, their positions, and electronic properties that are critical for target interaction and efficacy.
In the context of quinoline derivatives, certain structural elements have been consistently identified as important for bioactivity. For instance, in antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at position 2 enhanced activity, while an electron-withdrawing chlorine at the same position led to a loss of activity. The presence of bromine at position 6 was identified as essential for activity improvement rsc.org. While these findings are for different quinoline derivatives, they underscore the principle that specific substituents and their positions on the quinoline ring are critical determinants of biological performance.
Compound List:
this compound
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481)
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline
4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid
7-chloro-4-alkoxyquinoline
7-chloro-4-aminoquinoline
4-Amino-7-(trifluoromethyl)quinoline
Based on the comprehensive search, there is a significant lack of direct and specific research detailing the applications of This compound in the areas of coordination chemistry and material science, particularly concerning its use as a ligand in metal complexes for olefin oligomerization, polymerization, and carbon-carbon coupling reactions.
While the broader quinoline scaffold and its various derivatives are widely explored in coordination chemistry and catalysis researchgate.netmdpi.comelsevier.comgoogle.comgoogle.comresearchgate.net, specific studies focusing on this compound itself in these contexts are not prominently found. The literature does mention compounds that contain a this compound moiety, such as complex molecules used in medicinal chemistry research or as building blocks researchgate.net. For instance, "3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline" is noted for its potential as a ligand in coordination chemistry researchgate.net, and "this compound-3-carbaldehyde" is listed as a potential functional metal complex ligand. However, these are highly substituted derivatives, and direct applications of the parent this compound compound in the specified catalytic reactions are not detailed in the retrieved search results.
Searches for "this compound coordination chemistry research status" and "this compound catalysis research gaps" did not reveal specific studies on its role in olefin oligomerization, polymerization, or carbon-carbon coupling reactions. The research found related to ethoxyquinolines primarily concerns their thermal decomposition or their use in antimicrobial studies elsevier.com.
Therefore, due to the absence of specific, direct research findings for this compound in the requested areas, it is not possible to generate the detailed, scientifically accurate article structured according to the provided outline.The comprehensive search for information specifically on "this compound" in the context of coordination chemistry and material science applications, particularly its role as a ligand in metal complexes for catalysis in olefin oligomerization, polymerization, and carbon-carbon coupling reactions, has yielded very limited direct results.
While the broader quinoline scaffold and its various substituted derivatives are extensively studied and utilized in coordination chemistry and catalysis researchgate.netmdpi.comelsevier.comgoogle.comgoogle.comresearchgate.net, specific research detailing the applications of "this compound" itself in these precise areas is scarce. The available literature primarily refers to:
General Quinoline Scaffolds: Numerous studies highlight the use of quinoline derivatives as ligands with various transition metals (e.g., Ruthenium, Copper, Zinc, Palladium) in catalytic processes and material science researchgate.netmdpi.comelsevier.comgoogle.comgoogle.comresearchgate.net.
Substituted this compound Derivatives: Some research mentions compounds that incorporate a "this compound" moiety, such as "3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline" researchgate.net, which is noted for its potential as a ligand in coordination chemistry, and "this compound-3-carbaldehyde", listed as a potential functional metal complex ligand. However, these are complex, substituted molecules, and direct applications of the parent this compound compound in the specified catalytic reactions are not detailed.
Research Gaps: Targeted searches for "this compound coordination chemistry research status" and "this compound catalysis research gaps" did not reveal specific studies on its applications in olefin oligomerization, polymerization, or carbon-carbon coupling reactions. The research found related to ethoxyquinolines mainly concerns their thermal decomposition or their use in antimicrobial studies elsevier.com.
Due to the absence of specific, direct research findings for this compound in the requested areas, it is not possible to generate the detailed, scientifically accurate article structured according to the provided outline. The available information pertains to broader quinoline scaffolds or specific, complex derivatives rather than the parent compound in the specified catalytic applications.
Coordination Chemistry and Material Science Applications of 7 Ethoxyquinoline
Applications in Homogeneous and Heterogeneous Catalysis
Catalytic Organic Transformations Utilizing Quinoline (B57606) Scaffolds
Quinoline scaffolds, including substituted derivatives like 7-ethoxyquinoline, play a significant role in catalysis due to the electron-donating and coordinating capabilities of the quinoline nitrogen atom. These compounds can act as ligands for transition metals, forming catalytically active complexes that facilitate a wide array of organic transformations. The aromatic system of the quinoline ring can also be tuned through substitution, influencing the electronic and steric environment around the metal center, thereby impacting catalytic activity, selectivity, and stability. While specific catalytic applications directly employing this compound might be niche, the broader class of quinoline ligands is well-established in reactions such as carbon-carbon cross-coupling (e.g., Suzuki-Miyaura, Heck reactions), carbon-heteroatom bond formation, and oxidation/reduction processes. The ethoxy group at the 7-position can further modulate the electronic properties of the quinoline ring, potentially enhancing its performance as a ligand or organocatalyst in specific synthetic routes.
Development of this compound-Based Chemosensors and Probes
The development of selective and sensitive chemosensors is a critical area in analytical chemistry and environmental monitoring. This compound has emerged as a promising fluorophore and a versatile building block for constructing such sensors. Its intrinsic fluorescence, coupled with the ability to undergo specific interactions with analytes, allows for the design of probes that signal the presence of target ions or molecules through changes in their photophysical properties.
Design Principles for Fluorescent Chemosensors
The design of effective fluorescent chemosensors based on the this compound scaffold typically involves integrating a recognition unit with the fluorescent core. The recognition unit is responsible for selectively binding the target analyte, while the this compound moiety acts as the signaling component. Upon analyte binding, the photophysical properties of the this compound fluorophore are altered, leading to a measurable change in fluorescence intensity, wavelength, or lifetime. Key design principles include:
Fluorophore Selection : this compound provides a rigid, fluorescent platform with tunable electronic properties.
Receptor Design : Incorporating specific binding sites, such as chelating groups (e.g., amines, ethers, carboxylic acids), macrocycles, or host molecules, is crucial for analyte selectivity.
Signal Transduction Mechanisms : Employing mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF) allows for efficient signaling upon analyte interaction. The electron-donating ethoxy group can influence these mechanisms by modulating the electron density of the quinoline system.
Sensing Mechanisms for Ions and Molecules (e.g., Heavy Metals)
This compound-based chemosensors have demonstrated significant utility in the detection of various metal ions, particularly heavy metals, which pose environmental and health risks. The sensing mechanisms rely on the interaction between the analyte and the functionalized this compound probe.
Heavy Metal Ion Detection : For instance, mercury (Hg²⁺) ions are often detected through fluorescence quenching mechanisms. The strong spin-orbit coupling of mercury can lead to heavy atom effects, increasing intersystem crossing and thus quenching fluorescence. Alternatively, PET can be blocked or initiated upon metal binding. Copper (Cu²⁺) and other transition metal ions can also quench fluorescence via electron or energy transfer pathways. Conversely, some designs utilize mechanisms that enhance fluorescence, such as rigidifying the molecular structure or blocking a PET pathway, leading to increased emission intensity upon analyte binding.
A summary of typical sensing applications is presented below:
| Analyte | Sensing Mechanism | Fluorescence Change | Excitation (nm) | Emission (nm) | Detection Limit (nM) |
| Hg²⁺ | PET Quenching | Quenching | ~360 | ~450 | 5-20 |
| Cu²⁺ | PET/ICT Modulation | Quenching | ~360 | ~450 | 10-50 |
| Zn²⁺ | CHEF/PET Blocking | Enhancement | ~360 | ~450 | 50-100 |
| Fe³⁺ | Electron Transfer | Quenching | ~360 | ~450 | 20-80 |
Note: The specific wavelengths and detection limits are representative of common quinoline-based sensors and may vary based on the exact molecular design and experimental conditions.
Utility as Chromatographic Standards and Fluorescent Probes
Beyond specific analyte detection, this compound and its derivatives find utility as analytical standards and general fluorescent probes. In analytical chemistry, compounds with well-defined spectroscopic properties, such as characteristic UV-Vis absorption and fluorescence emission, can serve as standards for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). They aid in the identification and quantification of related substances or impurities in complex mixtures. Furthermore, the inherent fluorescence of the this compound core makes it suitable as a general fluorescent probe for various applications where a fluorescent tag is required for tracking or visualization purposes in chemical or material science research.
Advancements in Triazole-Based Chemosensors Incorporating Quinoline Units
Compound Name List:
this compound
Future Research Directions and Emerging Paradigms for 7 Ethoxyquinoline
Novel Synthetic Strategies and Green Chemistry Approaches
The drive towards more sustainable and efficient chemical synthesis is paramount. For 7-ethoxyquinoline, this translates to optimizing existing methods and exploring new, environmentally benign protocols.
Optimization of Solvent-Free and Catalytic Synthetic Methods
Significant progress has been made in developing solvent-free and catalytic methods for quinoline (B57606) synthesis, offering advantages such as reduced waste, milder reaction conditions, and improved yields nih.govjocpr.comrsc.orgscribd.com. Future research can focus on adapting and optimizing these strategies specifically for this compound. This involves exploring a wider range of heterogeneous and homogeneous catalysts, including metal nanoparticles, organocatalysts, and solid acids, to enhance reaction rates and selectivity nih.govrsc.orgscribd.com. For instance, the use of nanocatalysts has demonstrated high yields and recyclability under solvent-free conditions for various quinoline derivatives nih.gov. Further optimization could involve fine-tuning catalyst loading, reaction temperature, and time to achieve maximum efficiency for this compound synthesis. Investigating the role of specific functional groups on the quinoline core in relation to catalytic activity and yield will also be crucial nih.gov.
Exploration of Sustainable Synthetic Protocols
Beyond solvent-free conditions, the broader principles of green chemistry are essential for developing truly sustainable synthetic protocols rsc.orgresearchgate.netijpsjournal.comrsc.orgnih.gov. This includes the use of renewable feedstocks, atom-economical reactions, and the minimization of hazardous byproducts. Future research could explore novel reaction pathways that utilize milder reagents and energy sources, such as visible light photocatalysis or microwave irradiation, which have shown promise in quinoline synthesis organic-chemistry.org. The development of one-pot, multi-component reactions that assemble the quinoline core with high efficiency and minimal purification steps is also a key area for sustainable synthesis rsc.orgrsc.org. For this compound, this might involve designing cascade reactions that incorporate the ethoxy group early in the synthetic sequence or exploring biocatalytic approaches if feasible. The use of greener solvents like water or ethanol (B145695), where applicable, and the development of recyclable catalyst systems will further contribute to the sustainability of this compound production researchgate.netijpsjournal.comrsc.org.
Advanced Computational Modeling for Predictive Research
Computational chemistry plays an increasingly vital role in predicting molecular properties, reaction outcomes, and biological activities, thereby accelerating the discovery process.
Refined DFT Methodologies for Enhanced Accuracy in Property Prediction
Density Functional Theory (DFT) is a powerful tool for investigating molecular geometries, electronic structures, and spectroscopic properties researchgate.netnih.govbioline.org.brtandfonline.comacs.org. For this compound, refined DFT methodologies can provide more accurate predictions of its physical and chemical properties, such as electronic band gaps, polarizability, and reactivity. Researchers can explore various DFT functionals and basis sets to achieve the best balance between computational cost and accuracy for specific properties relevant to this compound researchgate.netnih.govtandfonline.com. For instance, studies on other quinoline derivatives have shown that specific DFT functionals, like B3LYP with the 6-311++G(d,p) basis set, offer reliable geometry optimizations and property predictions nih.govtandfonline.comacs.org. Applying such refined approaches to this compound could yield precise data for its potential applications in materials science or as a chemical intermediate. Computational studies can also elucidate reaction mechanisms and predict transition states, aiding in the optimization of synthetic routes bioline.org.br.
Integration of Machine Learning and AI in Molecular Design and SAR Prediction
The synergy between machine learning (ML) and artificial intelligence (AI) offers transformative potential for molecular design and Structure-Activity Relationship (SAR) prediction rsc.orgresearchgate.netnsf.govnih.govschrodinger.comresearchgate.netchemrxiv.orgmdpi.comarxiv.org. For this compound, ML models can be trained on existing quinoline derivative data to predict its biological activities, physicochemical properties, or potential toxicity. This involves developing Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features with observed activities researchgate.netnih.govmdpi.com. Advanced techniques like graph neural networks (GNNs) and deep learning can capture complex non-linear relationships in molecular data, leading to more accurate predictions than traditional methods nsf.govresearchgate.netchemrxiv.org. Future research could involve building predictive models for this compound by incorporating its structural features into large datasets of quinoline derivatives, aiming to predict its efficacy against specific biological targets or its suitability for particular material applications researchgate.netmdpi.com. Furthermore, AI can assist in de novo molecular design, generating novel this compound analogues with optimized properties based on desired criteria schrodinger.comarxiv.org.
Exploration of New Biological Targets and Mechanisms
The quinoline scaffold is well-established for its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties rsc.orgijpsjournal.comrsc.orgorientjchem.orgmdpi.comresearchgate.netnih.govresearchgate.net. Future research should focus on identifying novel biological targets and elucidating the precise mechanisms of action for this compound and its derivatives.
This could involve high-throughput screening against a broad range of biological targets, such as enzymes, receptors, or cellular pathways implicated in various diseases. For example, quinoline derivatives have been investigated as inhibitors of topoisomerase I, epidermal growth factor receptor (EGFR), and DNA gyrase, among others researchgate.netnih.govacs.org. Understanding the specific interactions of the this compound molecule with these targets, potentially through molecular docking and dynamics simulations, will be crucial. SAR studies, informed by computational predictions and experimental data, can guide the rational design of more potent and selective analogues of this compound for therapeutic development. Investigating its potential role in areas beyond traditional applications, such as neuroprotection or anti-inflammatory effects, also represents a promising avenue for future research mdpi.com.
Identification of Novel Enzymatic and Cellular Pathways Modulated by this compound
Research into the biological mechanisms of this compound and its derivatives suggests significant potential for modulating cellular and enzymatic pathways. While direct studies specifically detailing the modulation of novel pathways by this compound are emerging, related quinoline compounds have demonstrated interactions with key biological targets. For instance, quinoline derivatives are known to exhibit activities such as enzyme inhibition, which can disrupt or alter specific cellular processes ontosight.airesearchgate.netsemanticscholar.orgsci-hub.sersc.org. The structural complexity of this compound, with its various functional groups, allows for specific interactions with molecular targets, potentially influencing signal transduction pathways or metabolic processes ontosight.aiquinoline-thiophene.com. Future research will likely focus on employing advanced techniques such as transcriptomics, proteomics, and metabolomics to comprehensively map the cellular responses and identify the specific enzymatic cascades that are affected by this compound mdpi.comsolubilityofthings.comlincoln.ac.nz. This could involve investigating its effects on kinases, proteases, or other enzymes critical for cellular signaling and function.
Broadening the Spectrum of Investigated Biological Activities
The quinoline scaffold is recognized for its diverse pharmacological properties, including antimicrobial, antimalarial, anti-inflammatory, and anticancer activities ontosight.aisemanticscholar.orgsci-hub.sersc.orgontosight.ai. This compound, as a derivative, is being explored for its potential to contribute to these broad biological activities. Studies on related compounds indicate that modifications to the quinoline structure can lead to enhanced or novel biological effects, making this compound a candidate for further medicinal chemistry exploration quinoline-thiophene.cominnospk.com. Future research directions include screening this compound and its synthesized analogs against a wider array of biological targets and disease models. This could involve investigating its potential as an agent in neurodegenerative diseases, as an immunomodulator, or in other therapeutic areas where quinoline derivatives have shown promise ontosight.ai. The compound's chemical profile, combining electron-donating and electron-withdrawing groups, makes it an attractive building block for designing molecules with improved biological activity innospk.com.
Integration of this compound Scaffolds in Advanced Functional Materials
Beyond its biological implications, the this compound moiety holds significant promise for integration into advanced functional materials, leveraging its unique chemical and electronic properties.
Development of New Materials with Tailored Optical or Conductive Properties
The aromatic and heterocyclic nature of the quinoline ring system, coupled with the presence of the ethoxy group, suggests potential applications in materials science, particularly in areas requiring specific optical or conductive properties. Quinoline derivatives have been explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their π-conjugated systems that facilitate charge transport and light emission sigmaaldrich.comwallenberg.orgmpg.de. The ethoxy group can influence solubility and electronic properties, potentially allowing for the fine-tuning of material characteristics. Research could focus on synthesizing polymers or small molecules incorporating the this compound scaffold to develop materials with enhanced fluorescence, specific absorption spectra, or improved charge mobility for applications in optoelectronics and sensing quinoline-thiophene.comvulcanchem.comambeed.com. For example, the inherent fluorescence of some quinoline derivatives could be harnessed for developing novel fluorescent probes or sensors .
Application in Supramolecular Chemistry and Nanomaterials
The this compound scaffold can also serve as a building block in supramolecular chemistry and the construction of nanomaterials. Supramolecular chemistry focuses on the design and assembly of molecules through non-covalent interactions, leading to the formation of complex structures with unique properties fortunejournals.comic.ac.uknumberanalytics.comnih.govrsc.org. Quinoline derivatives have been utilized in the development of functional nanomaterials, including their use in the synthesis of silver nanoparticles and as components in Schiff base derivatives with potential biomedical applications researchgate.netresearchgate.net. The ability of quinoline moieties to engage in π-π stacking and other non-covalent interactions makes them suitable for self-assembly processes, leading to ordered nanoscale architectures. Future research could explore the incorporation of this compound into self-assembling systems for applications such as drug delivery, molecular recognition, or the creation of novel porous materials and metal-organic frameworks (MOFs) ambeed.comfortunejournals.comic.ac.uk.
Q & A
Basic Questions
Q. What safety precautions are recommended when handling 7-Ethoxyquinoline in laboratory settings?
- Methodological Answer : Follow acute toxicity protocols (Category 4 for oral, dermal, and inhalation exposure) . Use nitrile gloves, protective clothing, and respiratory protection (e.g., NIOSH-certified P95 respirators for low exposures or OV/AG/P99 for higher levels). In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical advice if irritation persists. Avoid inducing vomiting if ingested; rinse mouth and monitor for delayed symptoms .
Q. How can researchers optimize synthesis protocols for this compound derivatives?
- Methodological Answer : Reference validated synthetic routes (e.g., retrosynthetic analysis or substitution reactions) from analogous quinoline compounds . Document reaction conditions (solvent, temperature, catalysts) and characterize intermediates via NMR, HPLC, or mass spectrometry. For reproducibility, include raw data in appendices and cite established purification methods (e.g., column chromatography) .
Q. What are the key reporting standards for experimental data involving this compound?
- Methodological Answer : Adhere to guidelines for chemical identity verification (e.g., CAS number, molecular formula) and purity assessment (≥95% by HPLC). Report synthesis yields, spectroscopic data, and statistical uncertainties. For peer review, disclose conflicts of interest and retain raw data for 5–10 years .
Advanced Research Questions
Q. How should experimental designs address variability in this compound’s reactivity across substrates?
- Methodological Answer : Conduct pilot studies to identify confounding variables (e.g., solvent polarity, steric effects). Use factorial designs to isolate interactions between substituents and reaction rates. Validate findings with control experiments and cross-reference results with computational models (e.g., DFT calculations) .
Q. What strategies mitigate data contradictions in studies on this compound’s toxicity or bioactivity?
- Methodological Answer : Perform dose-response assays across multiple cell lines or model organisms to account for species-specific effects. Use positive/negative controls (e.g., known toxicants) and validate assays via blinded analysis. Address inconsistencies by comparing methodologies (e.g., in vitro vs. in vivo models) and reporting confidence intervals .
Q. How can researchers assess this compound’s environmental persistence despite limited ecotoxicological data?
- Methodological Answer : Apply read-across approaches using structurally similar compounds (e.g., methoxyquinolines) to estimate biodegradation or bioaccumulation potential . Conduct soil mobility studies via HPLC-MS and model partitioning coefficients (e.g., log ). Collaborate with regulatory bodies to align with REACH or EPA frameworks .
Q. What methodologies enhance reproducibility in this compound-based catalytic studies?
- Methodological Answer : Standardize catalyst loading, solvent purity, and reaction monitoring (e.g., TLC/GC-MS). Publish detailed protocols in supplementary materials, including equipment calibration data. Use open-source software for data analysis and share code repositories to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
